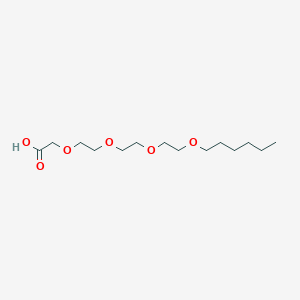
3,6,9,12-Tetraoxaoctadecanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12-Tetraoxaoctadecanoicacid, also known as crown ether, is a cyclic polyether that is widely used in scientific research. It is a versatile compound that has a wide range of applications, including as a chelating agent, a solvent, and a catalyst. Crown ether is synthesized through a series of chemical reactions, and its structure and properties make it an important tool in various fields of research.
Mécanisme D'action
The mechanism of action of 3,6,9,12-Tetraoxaoctadecanoicacid ether is based on its ability to form stable complexes with metal ions. The cyclic structure of 3,6,9,12-Tetraoxaoctadecanoicacid ether allows it to selectively bind metal ions of a specific size and charge, and the resulting complex is stable in solution. This property makes 3,6,9,12-Tetraoxaoctadecanoicacid ether useful in separating and detecting metal ions in complex mixtures.
Effets Biochimiques Et Physiologiques
Crown ether has no known biochemical or physiological effects in humans. It is generally considered safe for use in laboratory experiments, although precautions should be taken when handling concentrated solutions or working with reactive derivatives.
Avantages Et Limitations Des Expériences En Laboratoire
Crown ether has several advantages for use in laboratory experiments. It is a versatile compound that can be easily modified to produce derivatives with specific properties. It is also relatively inexpensive and widely available. However, 3,6,9,12-Tetraoxaoctadecanoicacid ether has some limitations, including its limited solubility in nonpolar solvents and its tendency to form complexes with other organic compounds.
Orientations Futures
There are several potential future directions for research on 3,6,9,12-Tetraoxaoctadecanoicacid ether. One area of interest is the development of new 3,6,9,12-Tetraoxaoctadecanoicacid ether derivatives with enhanced properties, such as increased selectivity for specific metal ions or improved solubility in nonpolar solvents. Another area of research is the application of 3,6,9,12-Tetraoxaoctadecanoicacid ether in the development of new catalysts for organic reactions. Additionally, 3,6,9,12-Tetraoxaoctadecanoicacid ether may have potential applications in drug delivery and other biomedical fields. Further research is needed to explore these and other potential applications of 3,6,9,12-Tetraoxaoctadecanoicacid ether in scientific research.
Méthodes De Synthèse
The synthesis of 3,6,9,12-Tetraoxaoctadecanoicacid ether involves the reaction of an alkene with an epoxide in the presence of a strong acid catalyst. The resulting product is then treated with a base to form the cyclic ether. The process can be further modified to produce a variety of 3,6,9,12-Tetraoxaoctadecanoicacid ether derivatives with different functional groups and properties.
Applications De Recherche Scientifique
Crown ether has a wide range of applications in scientific research. It is commonly used as a chelating agent to selectively bind metal ions in solution, making it useful in analytical chemistry and environmental monitoring. It is also used as a solvent in organic chemistry, as it can dissolve a wide range of polar and nonpolar compounds. In addition, 3,6,9,12-Tetraoxaoctadecanoicacid ether is a useful catalyst in various reactions, including polymerization and oxidation.
Propriétés
Numéro CAS |
117591-36-3 |
|---|---|
Nom du produit |
3,6,9,12-Tetraoxaoctadecanoicacid |
Formule moléculaire |
C14H28O6 |
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
2-[2-[2-(2-hexoxyethoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-17-7-8-18-9-10-19-11-12-20-13-14(15)16/h2-13H2,1H3,(H,15,16) |
Clé InChI |
CZCCHIDOMPOGLB-UHFFFAOYSA-N |
SMILES |
CCCCCCOCCOCCOCCOCC(=O)O |
SMILES canonique |
CCCCCCOCCOCCOCCOCC(=O)O |
Autres numéros CAS |
117591-36-3 |
Synonymes |
HEXETH-4 CARBOXYLIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



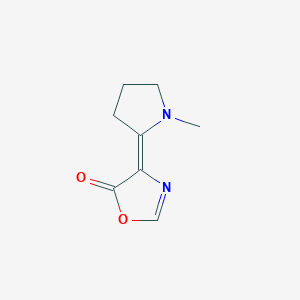
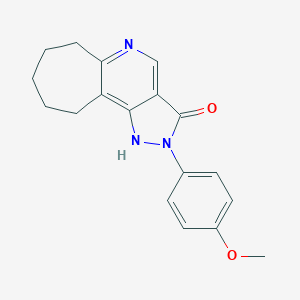
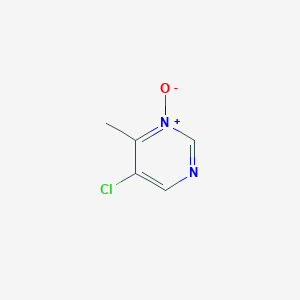
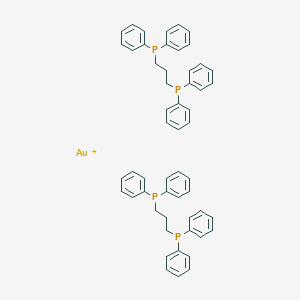
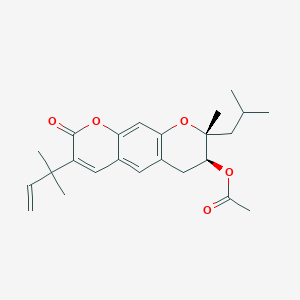

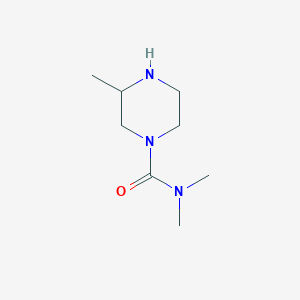
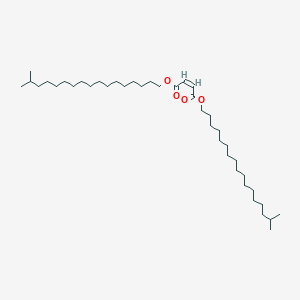
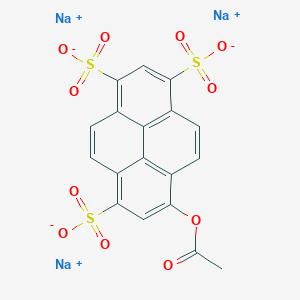
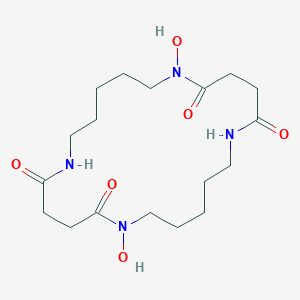
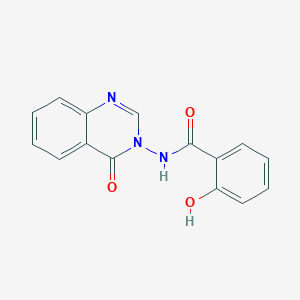


![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)